2-(4-(4-Nitro-1,3-dioxoisoindolin-2-yl)benzamido)acetic acid
Overview
Description
2-(4-(4-Nitro-1,3-dioxoisoindolin-2-yl)benzamido)acetic acid is a complex organic compound characterized by its unique structure, which includes a nitro group, a dioxoisoindolinyl moiety, and a benzamido group attached to an acetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Nitro-1,3-dioxoisoindolin-2-yl)benzamido)acetic acid typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . This process can be carried out under refluxing acetic acid conditions to achieve moderate yields (35-75%) . Another method involves the reaction of phthalic anhydride with amino acids at elevated temperatures (130-185°C) under reduced pressure, resulting in the formation of phthaloyl derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce processing time .
Chemical Reactions Analysis
Types of Reactions
2-(4-(4-Nitro-1,3-dioxoisoindolin-2-yl)benzamido)acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzamido group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Oxidizing agents like potassium permanganate can be used for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of substituted benzamido derivatives .
Scientific Research Applications
2-(4-(4-Nitro-1,3-dioxoisoindolin-2-yl)benzamido)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, colorants, and polymer additives
Mechanism of Action
The mechanism of action of 2-(4-(4-Nitro-1,3-dioxoisoindolin-2-yl)benzamido)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dioxoisoindolinyl moiety may also play a role in modulating the compound’s activity by interacting with specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
2-(4-Nitro-1,3-dioxoisoindolin-2-yl)benzoic acid: Shares a similar structure but lacks the benzamido group.
2-(1,3-Dioxoisoindolin-2-yl)acetic acid: Similar backbone but different substituents
Uniqueness
2-(4-(4-Nitro-1,3-dioxoisoindolin-2-yl)benzamido)acetic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
IUPAC Name |
2-[[4-(4-nitro-1,3-dioxoisoindol-2-yl)benzoyl]amino]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O7/c21-13(22)8-18-15(23)9-4-6-10(7-5-9)19-16(24)11-2-1-3-12(20(26)27)14(11)17(19)25/h1-7H,8H2,(H,18,23)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CATGYUDMJLVJHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)NCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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